molecular formula C19H21F2N3O2 B2761657 N-(1-cyanocyclobutyl)-1-(2,4-difluorobenzoyl)-N-methylpiperidine-4-carboxamide CAS No. 1259104-02-3

N-(1-cyanocyclobutyl)-1-(2,4-difluorobenzoyl)-N-methylpiperidine-4-carboxamide

货号: B2761657
CAS 编号: 1259104-02-3
分子量: 361.393
InChI 键: DOYMFXNVTUCCLY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(1-cyanocyclobutyl)-1-(2,4-difluorobenzoyl)-N-methylpiperidine-4-carboxamide, also known as CPP-115, is a compound that has been studied for its potential use in treating various neurological disorders. Its chemical structure is similar to that of vigabatrin, a drug used to treat epilepsy. CPP-115 has been shown to be a potent inhibitor of the enzyme GABA aminotransferase (GABA-AT), which is responsible for the breakdown of the neurotransmitter GABA. Inhibition of this enzyme leads to an increase in GABA levels in the brain, which can have a number of therapeutic effects.

作用机制

N-(1-cyanocyclobutyl)-1-(2,4-difluorobenzoyl)-N-methylpiperidine-4-carboxamide works by inhibiting the enzyme GABA-AT, which is responsible for the breakdown of the neurotransmitter GABA. By inhibiting this enzyme, this compound leads to an increase in GABA levels in the brain. GABA is an inhibitory neurotransmitter that plays a key role in regulating neuronal activity. By increasing GABA levels, this compound can reduce the activity of neurons in the brain, leading to a number of therapeutic effects.
Biochemical and physiological effects:
This compound has been shown to have a number of biochemical and physiological effects. In animal models, it has been shown to increase GABA levels in the brain, reduce seizures, and reduce drug-seeking behavior. It has also been shown to have anxiolytic effects. In humans, this compound has been shown to be well-tolerated and safe at doses up to 600 mg/day.

实验室实验的优点和局限性

One advantage of using N-(1-cyanocyclobutyl)-1-(2,4-difluorobenzoyl)-N-methylpiperidine-4-carboxamide in lab experiments is that it is a potent and selective inhibitor of GABA-AT. This allows researchers to study the effects of increased GABA levels in the brain without the confounding effects of other neurotransmitters. One limitation of using this compound is that it is a relatively new compound, and its long-term safety and efficacy have not yet been fully established.

未来方向

There are a number of future directions for research on N-(1-cyanocyclobutyl)-1-(2,4-difluorobenzoyl)-N-methylpiperidine-4-carboxamide. One area of interest is its potential use in treating addiction. This compound has been shown to reduce drug-seeking behavior in animal models, and there is interest in studying its effects on human addiction. Another area of interest is its potential use in treating anxiety. This compound has been shown to have anxiolytic effects in rats, and there is interest in studying its effects on human anxiety. Finally, there is interest in developing new compounds that are similar to this compound but have improved pharmacokinetic properties.

合成方法

The synthesis of N-(1-cyanocyclobutyl)-1-(2,4-difluorobenzoyl)-N-methylpiperidine-4-carboxamide involves several steps, including the reaction of 1-cyanocyclobutane with 2,4-difluorobenzoyl chloride to form an intermediate, which is then reacted with N-methylpiperidine-4-carboxamide to yield this compound. The synthesis of this compound has been optimized to produce high yields and purity.

科学研究应用

N-(1-cyanocyclobutyl)-1-(2,4-difluorobenzoyl)-N-methylpiperidine-4-carboxamide has been studied for its potential use in treating a number of neurological disorders, including epilepsy, addiction, and anxiety. In animal models, this compound has been shown to be effective in reducing seizures and drug-seeking behavior. It has also been shown to have anxiolytic effects in rats.

属性

IUPAC Name

N-(1-cyanocyclobutyl)-1-(2,4-difluorobenzoyl)-N-methylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F2N3O2/c1-23(19(12-22)7-2-8-19)17(25)13-5-9-24(10-6-13)18(26)15-4-3-14(20)11-16(15)21/h3-4,11,13H,2,5-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOYMFXNVTUCCLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1CCN(CC1)C(=O)C2=C(C=C(C=C2)F)F)C3(CCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。